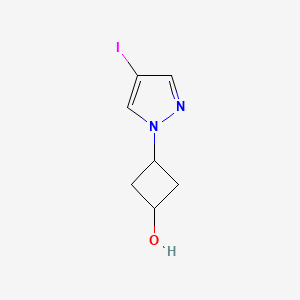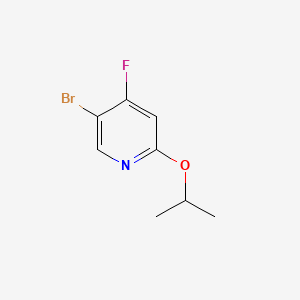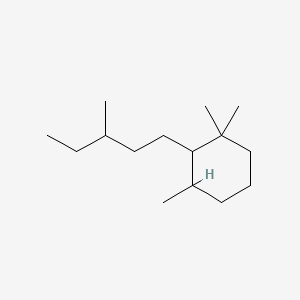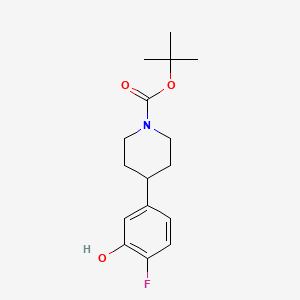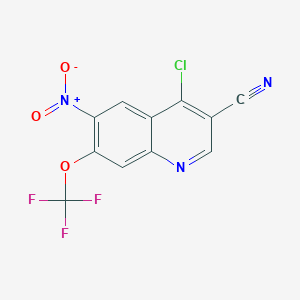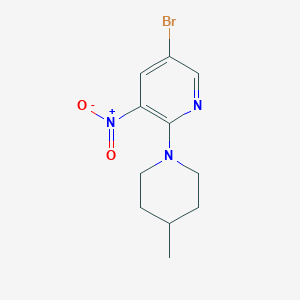
5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine is a synthetic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and a 4-methyl-1-piperidinyl group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine typically involves the following steps:
Nitration: The nitro group is introduced at the 3-position through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Piperidinylation: The 4-methyl-1-piperidinyl group is introduced at the 2-position through nucleophilic substitution using 4-methylpiperidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Products may include pyridine derivatives with additional oxygen-containing functional groups.
Reduction: The major product is 5-Bromo-2-(4-methyl-1-piperidinyl)-3-aminopyridine.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
科学研究应用
5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
5-Bromo-2-(4-methyl-1-piperidinyl)aniline: Similar structure but with an amino group instead of a nitro group.
5-Bromo-2-(4-methyl-1-piperidinyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Bromo-2-(4-methyl-1-piperidinyl)-3-chloropyridine: Contains a chlorine atom instead of a nitro group, affecting its reactivity and applications.
Uniqueness
5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine is unique due to the presence of both a nitro group and a piperidinyl group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
分子式 |
C11H14BrN3O2 |
|---|---|
分子量 |
300.15 g/mol |
IUPAC 名称 |
5-bromo-2-(4-methylpiperidin-1-yl)-3-nitropyridine |
InChI |
InChI=1S/C11H14BrN3O2/c1-8-2-4-14(5-3-8)11-10(15(16)17)6-9(12)7-13-11/h6-8H,2-5H2,1H3 |
InChI 键 |
HEXOVYPZGHNTEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
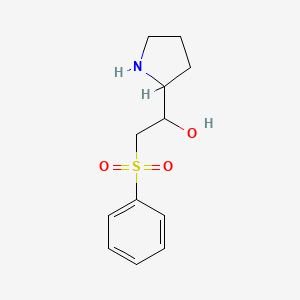
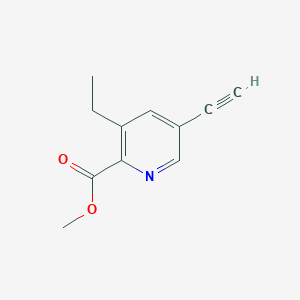
![benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate](/img/structure/B13928681.png)
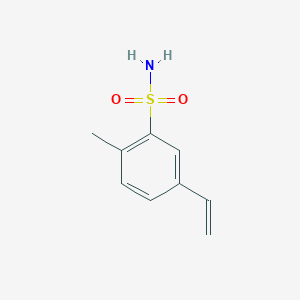
![2-Bromo-4-methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B13928704.png)
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)

